
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione typically involves the reaction of sodium ethene-1,1-dithiolate with polychloroalkanes in a water-based system . This method is environmentally friendly as it avoids the use of toxic solvents and catalysts. The reaction is carried out under reflux with vigorous stirring for several hours, resulting in high-purity dithiolanes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
化学反应分析
Types of Reactions
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted dithiolanes, depending on the reagents used.
科学研究应用
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with antifungal or antibacterial activity.
Industry: The compound is used in the production of materials with specific properties, such as conductivity or resistance to oxidation.
作用机制
The mechanism of action of 4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione involves its interaction with molecular targets through its sulfur atoms. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound may inhibit specific enzymes or interfere with the synthesis of essential biomolecules, thereby exerting its effects.
相似化合物的比较
Similar Compounds
- 2-(1,3-Dithiolan-2-ylidene)-1,3-dithiolane
- 1,7-Bis(furyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
- 1,7-Bis(thienyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
Uniqueness
4-(1,3-Dithiolan-2-ylidene)-1,2-dithiolane-3,5-dithione is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions
属性
CAS 编号 |
112763-59-4 |
|---|---|
分子式 |
C6H4S6 |
分子量 |
268.5 g/mol |
IUPAC 名称 |
4-(1,3-dithiolan-2-ylidene)dithiolane-3,5-dithione |
InChI |
InChI=1S/C6H4S6/c7-4-3(5(8)12-11-4)6-9-1-2-10-6/h1-2H2 |
InChI 键 |
VCMKJWFZGULECW-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=C2C(=S)SSC2=S)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


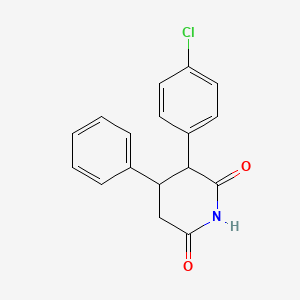
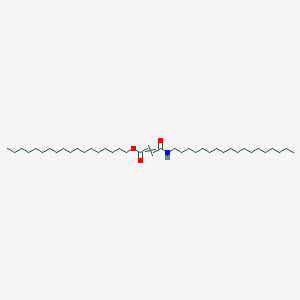
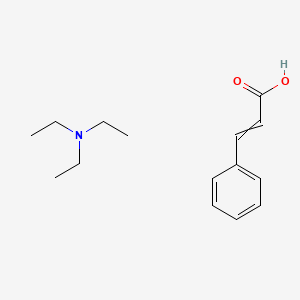

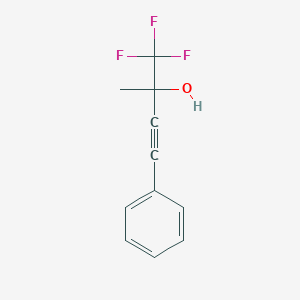

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)

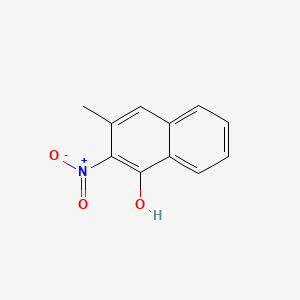



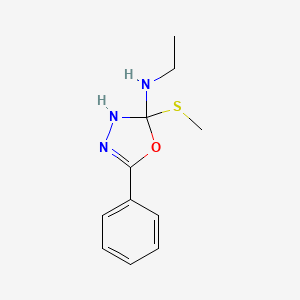
silane](/img/structure/B14308505.png)
